phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKYBYONQBRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues in the Imidazole/Imidazoline Family
Core Structure Variations
- 4,5-Dihydroimidazole (Imidazoline) vs. 1H-Imidazole: The target compound’s partially saturated 4,5-dihydroimidazole core ( ) contrasts with unsaturated 1H-imidazole derivatives (e.g., 4,5-diphenyl-1H-imidazoles in ).
Substituent Effects
- Trifluoromethylbenzylthio Group: The 3-(trifluoromethyl)benzylthio substituent is structurally distinct from sulfonyl or halogenated groups in triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ). The CF₃ group’s electron-withdrawing nature may enhance stability compared to electron-donating substituents like methyl or methoxy .
Aryl Ketone Variations :
Replacing the 4-nitrophenyl group in with a simple phenyl group (as in the target compound) removes the nitro group’s strong electron-withdrawing effect. This substitution likely increases lipophilicity but may reduce polar interactions in biological targets.
Melting Points and Yields
A comparison of imidazole derivatives with varying substituents ( ) reveals trends:
| Compound Type | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(N-substituted) ethanone | -C₆H₅(p-OCH₃) | 459.54 | 120–125 | 35 |
| 2-(N-substituted) ethanone | -C₆H₅(p-CH₃) | 443.20 | 130–133 | 40 |
| Nitro-substituted imidazoline | -C₆H₄(NO₂) | 409.38 | Not reported | Not reported |
The absence of a nitro group in the target compound may result in a lower melting point compared to its nitro analog due to reduced crystallinity. Yields for similar imidazoline syntheses (e.g., ) range from 25–40%, influenced by reaction conditions and substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
